![molecular formula C24H19NO4 B2858799 N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919837-32-4](/img/structure/B2858799.png)
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is not fully understood. However, studies have suggested that N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has also been shown to interact with metal ions, which may be responsible for its fluorescence properties.
Biochemical and Physiological Effects:
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has also been shown to exhibit fluorescence properties, which make it a useful tool for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the advantages of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is its versatility. N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide can be synthesized using different methods, and it has potential applications in various fields. However, one of the limitations of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide research. One direction is to investigate the potential of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another direction is to explore the use of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide as a building block for the synthesis of novel organic materials. Additionally, further studies are needed to fully understand the mechanism of action of N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide and its interactions with metal ions.
Synthesis Methods
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, palladium-catalyzed coupling reaction, and copper-catalyzed coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide. This method involves the reaction between 2-bromoacetophenone and 7-methoxy-4-chloro-2H-chromen-2-one in the presence of a palladium catalyst.
Scientific Research Applications
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been investigated for its potential as an anti-inflammatory and anti-cancer agent. N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In material science, N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide has been investigated for its potential as a building block for the synthesis of novel organic materials.
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-28-18-11-12-20-17(14-24(27)29-22(20)15-18)13-23(26)25-21-10-6-5-9-19(21)16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLKLBVRICPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide |
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